molecular formula C34H47N7O4 B13080079 Tert-butyl (r)-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate

Tert-butyl (r)-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate

Cat. No.: B13080079
M. Wt: 617.8 g/mol
InChI Key: GRVALWNASWBZPE-MUUNZHRXSA-N
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Description

Tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the tetrazole ring and piperidine moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting with the protection of amino groups using tert-butyl carbamate. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the efficiency and selectivity of the protection process .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . These systems offer advantages such as improved reaction control, scalability, and reduced environmental impact compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like LDA and t-BuOK, as well as electrophiles such as RCOCl and RCHO . The reaction conditions can vary depending on the desired transformation, with some reactions requiring anhydrous conditions and others proceeding efficiently in aqueous media.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins and enzymes, thereby modulating their activity . The presence of the tetrazole ring and piperidine moiety contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. Its applications in diverse fields of research further highlight its versatility and significance.

Properties

Molecular Formula

C34H47N7O4

Molecular Weight

617.8 g/mol

IUPAC Name

tert-butyl N-[2-methyl-1-oxo-1-[[(2R)-1-oxo-5-phenyl-1-[4-[2-[2-(2H-tetrazol-5-yl)ethyl]phenyl]piperidin-1-yl]pentan-2-yl]amino]propan-2-yl]carbamate

InChI

InChI=1S/C34H47N7O4/c1-33(2,3)45-32(44)36-34(4,5)31(43)35-28(17-11-14-24-12-7-6-8-13-24)30(42)41-22-20-26(21-23-41)27-16-10-9-15-25(27)18-19-29-37-39-40-38-29/h6-10,12-13,15-16,26,28H,11,14,17-23H2,1-5H3,(H,35,43)(H,36,44)(H,37,38,39,40)/t28-/m1/s1

InChI Key

GRVALWNASWBZPE-MUUNZHRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4

Origin of Product

United States

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